![molecular formula C21H24ClFN2O3S B2601027 N-(3-chloro-2-methylphenyl)-2-fluoro-5-[(2-methylcyclohexyl)sulfamoyl]benzamide CAS No. 451511-79-8](/img/structure/B2601027.png)

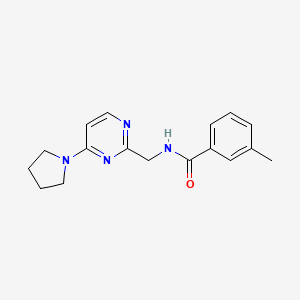

N-(3-chloro-2-methylphenyl)-2-fluoro-5-[(2-methylcyclohexyl)sulfamoyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

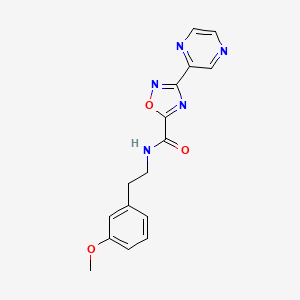

N-(3-chloro-2-methylphenyl)-2-fluoro-5-[(2-methylcyclohexyl)sulfamoyl]benzamide is a useful research compound. Its molecular formula is C21H24ClFN2O3S and its molecular weight is 438.94. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Fluorescence Enhancement for Probing Biochemical Reactions

Glibenclamide, a structurally related compound, has been shown to enhance the intrinsic fluorescence intensity of erbium (Er) ions, which can be utilized in fluorescence-based probes for biochemical analyses. This property allows for the monitoring of lanthanides in probing biochemical reactions, especially in the interactions between Ca2+ and biologically significant molecules. The methodologies leveraged the unique fluorescence properties of lanthanides, facilitated by the formation of a complex between Er3+ and Glibenclamide, proposing its future use as a detector in high-performance liquid chromatography (Faridbod et al., 2009).

Antipathogenic Activity

Research into acylthioureas, closely related to the chemical structure , has identified significant antipathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus. These organisms are known for their ability to form biofilms, and the presence of specific halogen atoms in the molecule's structure correlated with enhanced antimicrobial efficacy. This demonstrates the compound's potential as a foundation for developing novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Photostable Fluorescent Films for Aniline Vapor Detection

Modification of naphthalene diimide (NDI) to produce a fluorescent derivative demonstrated superior self-assembly and photostability, leading to the development of a fluorescent film capable of detecting aniline vapor. This innovative approach underscores the potential of derivatizing photostable fluorophores into low-molecular mass gelators for high-performance fluorescent sensing applications. The instant and fully reversible response of this film to aniline vapor highlights its applicability in environmental monitoring and safety assessments (Fan et al., 2016).

Radioprotective Properties

Studies have indicated that fluorine-containing amides, related to the compound , possess radioprotective activities. The presence of fluorine atoms and their configuration within the molecule's structure significantly impacts its capability to mitigate radiation-induced damage. This research suggests a promising avenue for developing novel radioprotective agents, potentially beneficial in medical treatments and radiological defense (Vasil'eva & Rozhkov, 1992).

Carbonic Anhydrase Inhibition

Novel acridine and bis acridine sulfonamide derivatives, incorporating a sulfamoylphenyl moiety, have shown effective inhibition against carbonic anhydrase isoforms II and VII. These findings underscore the therapeutic potential of such compounds in treating conditions where carbonic anhydrase activity is implicated, including glaucoma, epilepsy, and certain types of edema. The detailed structure-activity relationships highlighted in this study provide a foundation for further drug development efforts targeting these enzymes (Ulus et al., 2013).

Propriétés

IUPAC Name |

N-(3-chloro-2-methylphenyl)-2-fluoro-5-[(2-methylcyclohexyl)sulfamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClFN2O3S/c1-13-6-3-4-8-19(13)25-29(27,28)15-10-11-18(23)16(12-15)21(26)24-20-9-5-7-17(22)14(20)2/h5,7,9-13,19,25H,3-4,6,8H2,1-2H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWXWZLBRLMEMBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1NS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=C(C(=CC=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClFN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[1-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]acetamide](/img/structure/B2600947.png)

![N-[(6-Fluoro-4H-1,3-benzodioxin-8-yl)methyl]prop-2-enamide](/img/structure/B2600952.png)

![2,5,6-trimethyl-7-[2-(pyridin-2-yl)ethyl]-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B2600953.png)

![2-[7-[(E)-but-2-enyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetamide](/img/structure/B2600958.png)